molecular formula C8H12INO2 B030500 3-Iodo-2-propynyl butylcarbamate CAS No. 55406-53-6

3-Iodo-2-propynyl butylcarbamate

Cat. No. B030500
CAS RN: 55406-53-6
M. Wt: 281.09 g/mol
InChI Key: WYVVKGNFXHOCQV-UHFFFAOYSA-N
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Patent
US08748652B2

Procedure details

At 5° C., 19.0 g of propargyl butylcarbamate (0.122 mol), 12.2 g of sodium hydroxide (0.305 mol) and 18.5 g of sodium iodide (0.123 mol) are introduced as initial charge in 50 g of water and 48 g of methanol. Chlorine (11.7 g, 0.165 mmol) is then slowly introduced so that the temperature remains below 5° C. When the metered addition is complete, the mixture is stirred at this temperature for 1 h, then slowly heated to room temperature and stirred for 1 hour. After adding 100 g of water, the precipitated solid is isolated by filtration, washed with water and dried in vacuo. This gives 29.1 g of 3-iodo-2-propynyl N-butylcarbamate (purity: 94.7% (HPLC), polyiodized compounds: <0.1% (HPLC), yield: 80%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Three
Quantity
48 g
Type
solvent
Reaction Step Four
Name
Quantity
100 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6](=[O:11])[O:7][CH2:8][C:9]#[CH:10])[CH2:2][CH2:3][CH3:4].[OH-].[Na+].[I-:14].[Na+].ClCl>O.CO>[CH2:1]([NH:5][C:6](=[O:11])[O:7][CH2:8][C:9]#[C:10][I:14])[CH2:2][CH2:3][CH3:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(CCC)NC(OCC#C)=O
Name
Quantity
12.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18.5 g
Type
reactant
Smiles
[I-].[Na+]
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
48 g
Type
solvent
Smiles
CO
Step Five
Name
Quantity
100 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at this temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remains below 5° C
ADDITION
Type
ADDITION
Details
When the metered addition
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitated solid is isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)NC(OCC#CI)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.